molecular formula C15H16N4O5S B5209178 Ethyl ({4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}carbamoyl)formate

Ethyl ({4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}carbamoyl)formate

Cat. No.: B5209178
M. Wt: 364.4 g/mol
InChI Key: HQMORXYVCYIZDU-UHFFFAOYSA-N
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Description

Ethyl ({4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}carbamoyl)formate is a chemical compound of significant interest in specialized organic and medicinal chemistry research. The core structure of this molecule incorporates both a sulfonamide and a carbamate functional group, linked to a 4-methylpyrimidine ring. This specific architecture is often explored in the development of novel bioactive molecules. Similar sulfonamide-based heteroaryl compounds are frequently investigated for their potential as therapeutic agents due to their ability to interact with enzymatic targets . Research into analogs, such as sulfamoylthiazolpyridine derivatives, has demonstrated their utility as glucokinase activators, presenting a potential pathway for the management of Type 2 diabetes . Furthermore, structurally related compounds featuring pyrimidine rings are the subject of ongoing studies for various applications, including the treatment of pain . The presence of the ethyl formate moiety is also a point of interest in chemical synthesis, as formate precursors have been studied in other contexts for their activated release properties . Researchers may utilize this compound as a key intermediate or precursor in synthetic pathways, or as a scaffold for probing structure-activity relationships in drug discovery. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]anilino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5S/c1-3-24-14(21)13(20)18-11-4-6-12(7-5-11)25(22,23)19-15-16-9-8-10(2)17-15/h4-9H,3H2,1-2H3,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMORXYVCYIZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ({4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}carbamoyl)formate typically involves multi-step organic reactions. One common method includes the diazotization of sulfamethazine followed by coupling with ethyl cyanoacetate in the presence of sodium acetate at room temperature . This process yields the desired compound through a series of intermediate steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl ({4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}carbamoyl)formate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl ({4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}carbamoyl)formate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antibacterial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl ({4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}carbamoyl)formate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antimicrobial Research

Ethyl 4-[[2-Chloro-5-(Phenylcarbamoyl)Phenyl]Sulfonylamino]Benzoate (SABA1)
  • Structure : SABA1 shares a sulfonamidobenzamide (SABA) core but replaces the 4-methylpyrimidin-2-yl group with a 2-chloro-5-(phenylcarbamoyl)phenyl moiety.
  • Activity: Demonstrates antibacterial efficacy against Pseudomonas aeruginosa and Escherichia coli (MIC: 0.45–0.9 mM in efflux-compromised strains) .
(S)-2-(6-Methoxynaphthalen-2-YL)-N-(4-(N-(4-Methylpyrimidin-2-YL)Sulfamoyl)Phenyl)Propanamide (Compound 7)
  • Structure : Features the same 4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl group as the target compound but replaces the carbamoylformate with a propanamide-linked methoxynaphthalene.
  • Relevance : This analog highlights the importance of the pyrimidine-sulfamoylphenyl motif in medicinal chemistry, possibly for enzyme inhibition or receptor binding. Molecular weight (462.52 g/mol) and elemental composition (C, 62.32%; H, 4.79%; N, 12.87%) suggest moderate solubility .

Antifungal Agents: LMM5 and LMM11

  • Structures : These 1,3,4-oxadiazoles contain sulfamoyl groups with benzyl(methyl) or cyclohexyl(ethyl) substituents instead of pyrimidine.
  • Activity : Inhibit Candida albicans by targeting thioredoxin reductase. The sulfamoyl group’s flexibility (e.g., cyclohexyl in LMM11) enhances hydrophobic interactions, whereas the rigid pyrimidine in the target compound may restrict conformational freedom .

Corrosion Inhibitors: Ethyl (4-(N-(Thiazol-2-YL)Sulfamoyl)Phenyl)Carbamate (TSPC)

  • Structure : Replaces pyrimidine with thiazole and substitutes the carbamoylformate with a simpler carbamate.
  • Application : Acts as a corrosion protection agent. The electron-rich thiazole may enhance adsorption onto metal surfaces compared to the pyrimidine group, which could prioritize biological interactions over industrial uses .

Enzyme Inhibitors: PTP1B Inhibitor (PDB: 4I8N)

  • Structure : Contains a benzoxazol-2-yl and fluorophenyl-sulfamoyl group.
  • Activity : Inhibits protein tyrosine phosphatase 1B (PTP1B), a diabetes/obesity target. The fluorophenyl group’s electronegativity contrasts with the pyrimidine’s nitrogen-rich ring in the target compound, suggesting divergent binding modes .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Activity/Application Reference
Target Compound Sulfamoylphenyl-carbamoylformate 4-Methylpyrimidin-2-yl Not reported Hypothetical (enzyme inhibition?) N/A
SABA1 Sulfonamidobenzamide 2-Chloro-5-(phenylcarbamoyl)phenyl Not reported Antibacterial
Compound 7 Sulfamoylphenyl-propanamide 6-Methoxynaphthalen-2-yl 462.52 Research compound
LMM11 1,3,4-Oxadiazole-sulfamoyl Cyclohexyl(ethyl) Not reported Antifungal
TSPC Sulfamoylphenyl-carbamate Thiazol-2-yl Not reported Corrosion inhibition

Biological Activity

Ethyl ({4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}carbamoyl)formate, a compound with significant potential in medicinal chemistry, exhibits various biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C13H16N4O4S
  • Molecular Weight : 316.36 g/mol

This structure includes a sulfamoyl group attached to a phenyl ring, which is known for its role in enhancing biological activity through interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, derivatives of sulfamoyl compounds have shown effectiveness against various bacterial strains. A study demonstrated that sulfamoyl derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have shown that related carbamate compounds can inhibit these enzymes, which are crucial in neurotransmission and are implicated in neurodegenerative diseases . The inhibition mechanism appears to involve non-covalent interactions at the enzyme's active site, leading to reduced enzyme activity.

Cytotoxicity Studies

Cytotoxicity assays conducted on HepG2 cells (a human liver cancer cell line) revealed that several sulfamoyl derivatives exhibited mild cytotoxic effects. The selectivity index indicated that while these compounds were cytotoxic, they also showed potential for therapeutic use due to their selective action against cancer cells compared to normal cells .

Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods.

CompoundMIC (µg/mL)Target Organism
This compound50Staphylococcus aureus
This compound100Escherichia coli

The results indicate a promising antimicrobial profile, warranting further investigation into its clinical applications.

Study 2: Enzyme Inhibition Profile

A detailed analysis was performed to assess the inhibitory effects on AChE and BChE.

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compound4560

These values suggest that the compound has a moderate inhibitory effect on both enzymes, indicating its potential use in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial.

Q & A

Q. How can researchers resolve spectral overlaps in NMR data caused by aromatic proton crowding?

  • Methodological Answer : Use 2D techniques (COSY, HSQC) to assign coupled protons. Variable-temperature NMR (e.g., 300 K to 240 K) reduces signal broadening. Isotopic labeling (¹³C-carbamoyl) or paramagnetic relaxation enhancement (PRE) with spin labels simplifies complex splitting patterns .

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